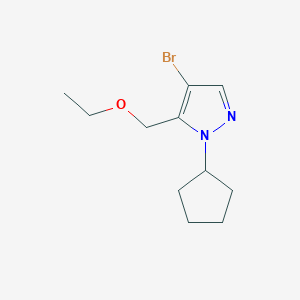

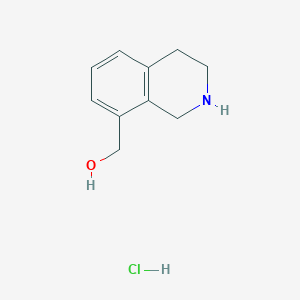

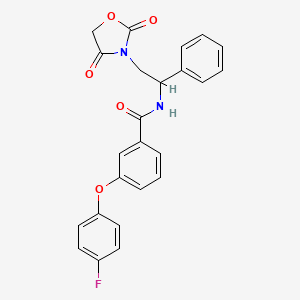

![molecular formula C16H13F3N4O2S B2507977 N-(2-methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide CAS No. 955963-21-0](/img/structure/B2507977.png)

N-(2-methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-(2-methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide is not directly detailed in the provided papers. However, similar compounds have been synthesized through various methods. For instance, a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested for antifungal activity, indicating a potential pathway for synthesizing related pyrazole carboxamide compounds . Another study synthesized N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives through heterocyclization, which could be a relevant method for the synthesis of the compound . Additionally, a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides was prepared using solution-phase chemistry, which may provide insights into the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the structure of a novel pyrazole derivative was confirmed by single crystal X-ray diffraction studies, and the compound exhibited a twisted conformation between the pyrazole and thiophene rings . Similarly, the structure of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide was characterized by 1H NMR, 13C NMR, FT-IR, and mass spectroscopy . These techniques could be applied to determine the molecular structure of the compound .

Chemical Reactions Analysis

The chemical reactions involving pyrazole carboxamide compounds have been explored in several studies. For instance, the reaction between 4-(4-methylphenyl)but-3-en-2-one and aminoguanidine produced a carboxamide moiety joined to a substituted pyrazoline ring . The carbonyl oxygen atom of a related compound was found to form hydrogen bonds, which could be indicative of the reactivity of the carbonyl group in the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied, providing a basis for understanding the target compound. The thermal stability of a pyrazole derivative was found to be up to 190°C, and its intermolecular interactions were analyzed by Hirshfeld surface analysis . The electrophilic and nucleophilic regions of the molecular surface were identified, which could be relevant for predicting the reactivity of the target compound . The antibacterial and antifungal activities of related compounds have also been evaluated, suggesting potential biological properties that could be investigated for the compound .

科学的研究の応用

Synthesis and Characterization

Synthesis Process : The compound has been synthesized and characterized through various processes. Hassan et al. (2014) detailed the synthesis of related 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives, using elemental analysis and spectral data such as IR, MS, 1H-NMR, and 13C-NMR (Hassan, Hafez, & Osman, 2014).

Structural Analysis : Kumara et al. (2018) synthesized a novel pyrazole derivative, which was characterized by NMR, mass spectra, FT-IR, UV–Visible, TG-DTG, and X-ray diffraction studies, highlighting the importance of comprehensive structural analysis (Kumara, Kumar, Kumar, & Lokanath, 2018).

Biological and Pharmacological Activities

Cytotoxic Activity : The cytotoxic activity of similar compounds has been evaluated, as seen in the study by Hassan et al. (2014), where they screened new synthesized products for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

Antimicrobial Activities : Mello et al. (2021) reported on the synthesis and antimicrobial activities of related pyrazole derivatives, indicating the potential of these compounds in combating various microbial strains (Mello et al., 2021).

Herbicidal Activity : Zhou et al. (2010) synthesized phenyl and 1,4-benzoxazin-5-yl pyrazole derivatives and tested their bioactivity, revealing some compounds with high herbicidal activity (Zhou, Xue, Wang, & Qu, 2010).

Antifungal Activity : Du et al. (2015) synthesized novel pyrazole carboxylic acid amides and tested their activities against phytopathogenic fungi, showing moderate to excellent activities (Du et al., 2015).

特性

IUPAC Name |

N-(2-methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N4O2S/c1-9-7-13(16(17,18)19)23(22-9)15-21-11(8-26-15)14(24)20-10-5-3-4-6-12(10)25-2/h3-8H,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLUIBJJACAGRQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

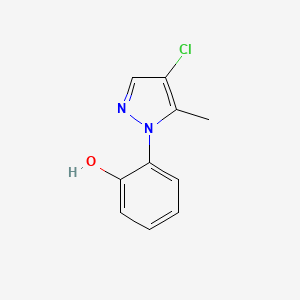

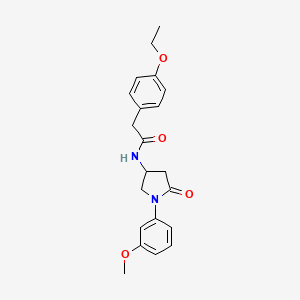

![5-((4-Methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2507898.png)

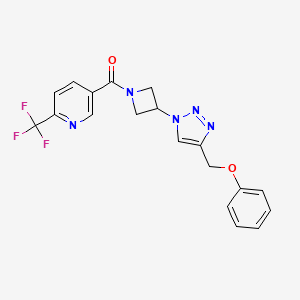

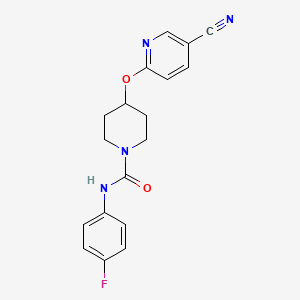

![4-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]butan-1-one](/img/structure/B2507899.png)

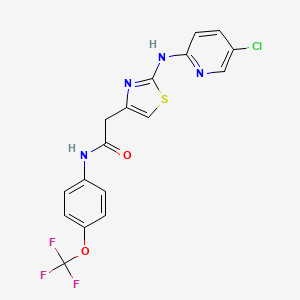

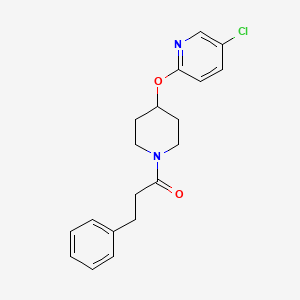

![N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2507910.png)

![(2-Amino-1-bicyclo[3.1.0]hexanyl)methanol](/img/structure/B2507917.png)